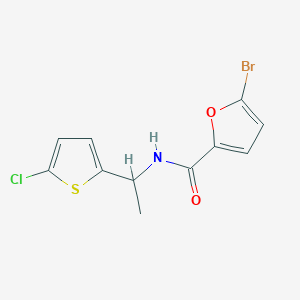

5-Bromo-N-(1-(5-chlorothiophen-2-yl)ethyl)furan-2-carboxamide

Description

5-Bromo-N-(1-(5-chlorothiophen-2-yl)ethyl)furan-2-carboxamide is a halogenated heterocyclic compound featuring a furan-2-carboxamide core substituted with a bromine atom at the 5-position. The amide nitrogen is further functionalized with a 1-(5-chlorothiophen-2-yl)ethyl group, introducing a thiophene ring with a chlorine substituent. This structural complexity confers unique physicochemical and biological properties, making it a candidate for medicinal chemistry and materials science applications.

Key structural attributes:

Properties

Molecular Formula |

C11H9BrClNO2S |

|---|---|

Molecular Weight |

334.62 g/mol |

IUPAC Name |

5-bromo-N-[1-(5-chlorothiophen-2-yl)ethyl]furan-2-carboxamide |

InChI |

InChI=1S/C11H9BrClNO2S/c1-6(8-3-5-10(13)17-8)14-11(15)7-2-4-9(12)16-7/h2-6H,1H3,(H,14,15) |

InChI Key |

PYAXYHGPYGMSIK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(S1)Cl)NC(=O)C2=CC=C(O2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(1-(5-chlorothiophen-2-yl)ethyl)furan-2-carboxamide typically involves the following steps:

Amidation: The brominated intermediate is then reacted with 5-chlorothiophen-2-yl ethylamine to form the desired carboxamide product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(1-(5-chlorothiophen-2-yl)ethyl)furan-2-carboxamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position of the furan ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (BH3-THF).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DCM, THF), and bases (e.g., triethylamine).

Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA), solvents (e.g., acetonitrile, dichloromethane).

Reduction: Reducing agents (e.g., LiAlH4, BH3-THF), solvents (e.g., ether, THF).

Major Products

Substitution: Various substituted furan derivatives.

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Scientific Research Applications

5-Bromo-N-(1-(5-chlorothiophen-2-yl)ethyl)furan-2-carboxamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving thiophene and furan derivatives.

Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-Bromo-N-(1-(5-chlorothiophen-2-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. The presence of the bromine and chlorine atoms, as well as the furan and thiophene rings, contributes to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents on the furan ring, thiophene group, or amide side chain. Below is a comparative analysis based on synthesis, spectral data, and biological activity (where available):

Structural and Functional Analogues

Spectral and Analytical Data

Biological Activity

5-Bromo-N-(1-(5-chlorothiophen-2-yl)ethyl)furan-2-carboxamide is a synthetic compound with potential pharmacological properties. Its structure includes a furan ring, a bromo substituent, and a chlorothiophene moiety, which may contribute to its biological activity. This article reviews the compound's biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : CHBrClNOS

- Molecular Weight : 334.62 g/mol

- CAS Number : 1147744-30-6

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, thiophene derivatives have shown effectiveness against various bacterial strains. The presence of the bromine and chlorothiophene groups in this compound may enhance its interaction with microbial membranes or enzymes, leading to increased antimicrobial efficacy.

Anti-inflammatory Properties

The compound's anti-inflammatory potential is supported by studies on related derivatives. These compounds often inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The mechanism may involve the modulation of signaling pathways like NF-kB, which is crucial in inflammatory responses.

Anticancer Activity

Several studies have reported that furan derivatives possess anticancer properties. For instance, compounds structurally related to this compound have demonstrated the ability to inhibit cell proliferation in various cancer cell lines. The proposed mechanism includes the induction of apoptosis and cell cycle arrest.

Case Studies

- Antimicrobial Efficacy :

- Anti-inflammatory Mechanism :

-

Anticancer Activity :

- In vitro assays demonstrated that furan derivatives can induce apoptosis in human cancer cell lines such as HeLa and MCF-7. The study highlighted that these compounds activate caspase pathways leading to programmed cell death .

Data Table: Biological Activities

| Activity Type | Assessed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduced cytokine production | |

| Anticancer | Induction of apoptosis |

The proposed mechanisms for the biological activities of this compound include:

- Antimicrobial : Disruption of bacterial cell membranes and inhibition of essential enzymes.

- Anti-inflammatory : Inhibition of COX enzymes and modulation of NF-kB signaling pathways.

- Anticancer : Activation of apoptotic pathways through caspase activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.